![molecular formula C16H14ClFN2O3S B3398840 N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1021259-12-0](/img/structure/B3398840.png)
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide, also known as CFI-400945, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2011 and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide inhibits CHK1 by binding to the ATP-binding pocket of the protein, thereby preventing its activity. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. The compound has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has also been shown to have anti-inflammatory and neuroprotective effects. The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential in the treatment of inflammatory diseases. Additionally, N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has been shown to protect neurons from oxidative stress-induced cell death, suggesting its potential in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, the compound has been shown to sensitize cancer cells to DNA-damaging agents, which may enhance the efficacy of chemotherapy and radiation therapy. However, one limitation of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide is its limited solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the study of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide. One area of research could be the development of more potent and selective CHK1 inhibitors based on the structure of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide. Additionally, the compound could be studied in combination with other cancer therapeutics to enhance their efficacy. Finally, the anti-inflammatory and neuroprotective effects of N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide could be further explored for their potential in the treatment of inflammatory and neurodegenerative diseases.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide has been studied for its potential as a cancer therapeutic, particularly in the treatment of solid tumors. The compound has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein involved in DNA damage response and repair. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c1-10(21)20-7-6-11-2-3-12(8-16(11)20)19-24(22,23)13-4-5-15(18)14(17)9-13/h2-5,8-9,19H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVUAUTZZFRGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.